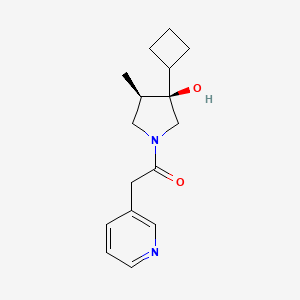
4,6-dimethyl-N-(4-phenoxyphenyl)-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dimethyl-N-(4-phenoxyphenyl)-2-pyrimidinamine is a chemical compound that has been widely studied in scientific research for its potential applications in the field of medicine. It is a pyrimidine derivative that has shown promise in the treatment of various diseases, including cancer and inflammatory disorders. In
Mechanism of Action
The mechanism of action of 4,6-dimethyl-N-(4-phenoxyphenyl)-2-pyrimidinamine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in tumor growth and angiogenesis, as well as modulate the immune response and inflammatory pathways. The compound has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
4,6-dimethyl-N-(4-phenoxyphenyl)-2-pyrimidinamine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the proliferation and migration of cancer cells, as well as induce cell cycle arrest and apoptosis. In vivo studies have shown that the compound can inhibit tumor growth and metastasis, as well as reduce inflammation and angiogenesis.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4,6-dimethyl-N-(4-phenoxyphenyl)-2-pyrimidinamine for lab experiments is its high purity and stability. The compound can be easily synthesized in large quantities, and has been extensively characterized in terms of its chemical and physical properties. However, one of the limitations of the compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 4,6-dimethyl-N-(4-phenoxyphenyl)-2-pyrimidinamine. One area of focus is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the optimization of the compound for specific applications, such as cancer treatment or anti-inflammatory therapy. Additionally, further studies are needed to fully understand the mechanism of action of the compound, and to identify potential side effects or toxicity issues. Finally, the compound could be further tested in clinical trials to evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis of 4,6-dimethyl-N-(4-phenoxyphenyl)-2-pyrimidinamine involves the reaction of 4-phenoxybenzaldehyde with 4,6-dimethylpyrimidin-2-amine in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
4,6-dimethyl-N-(4-phenoxyphenyl)-2-pyrimidinamine has been extensively studied in scientific research for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. The compound has been tested in vitro and in vivo in various cancer cell lines and animal models, and has shown promising results in inhibiting tumor growth and metastasis.
properties
IUPAC Name |
4,6-dimethyl-N-(4-phenoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-12-14(2)20-18(19-13)21-15-8-10-17(11-9-15)22-16-6-4-3-5-7-16/h3-12H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEMYQJLJXCVKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-N-(4-phenoxyphenyl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5690288.png)
![3,5-dimethyl-1-[1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-3-pyrrolidinyl]-1H-pyrazole](/img/structure/B5690296.png)
![7-methyl-2-(2-phenoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5690303.png)
![4-{[1-benzyl-5-(1,3-thiazol-4-ylmethyl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine](/img/structure/B5690309.png)
![2-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}phthalazin-1(2H)-one](/img/structure/B5690315.png)
![8-(5-fluoro-2-methoxybenzoyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5690323.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5690328.png)
![8-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5690336.png)
![3-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5690343.png)

![{3-(3-methyl-2-buten-1-yl)-1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5690347.png)

